molecular formula C6H12BrNO2 B12007618 Ethyl 3-bromopropylcarbamate CAS No. 18678-10-9

Ethyl 3-bromopropylcarbamate

Cat. No.: B12007618
CAS No.: 18678-10-9
M. Wt: 210.07 g/mol
InChI Key: ZPSVOEVGBDDSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromopropylcarbamate is an organic compound with the molecular formula C6H12BrNO2 It is a derivative of carbamic acid and features a bromine atom attached to a propyl chain, which is further linked to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromopropylcarbamate can be synthesized through several methods. One common approach involves the reaction of 3-bromopropylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

3-bromopropylamine+ethyl chloroformateEthyl 3-bromopropylcarbamate+HCl\text{3-bromopropylamine} + \text{ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-bromopropylamine+ethyl chloroformate→Ethyl 3-bromopropylcarbamate+HCl

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromopropylcarbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new carbamate derivatives.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce 3-bromopropylamine and ethanol.

    Reduction: The compound can be reduced to form ethyl 3-aminopropylcarbamate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Various substituted carbamates.

    Hydrolysis: 3-bromopropylamine and ethanol.

    Reduction: Ethyl 3-aminopropylcarbamate.

Scientific Research Applications

Ethyl 3-bromopropylcarbamate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, including enzyme inhibitors and receptor modulators.

    Biological Studies: It is employed in studies involving enzyme kinetics and protein modification due to its ability to form stable carbamate linkages with amino groups.

    Industrial Applications: this compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl 3-bromopropylcarbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes through the formation of a covalent bond with the active site. This covalent modification can alter the enzyme’s activity, leading to therapeutic effects. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Ethyl 3-bromopropylcarbamate can be compared with other carbamate derivatives, such as:

    Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-bromopropylcarbamate: Differing by the position of the bromine atom on the propyl chain.

    Ethyl 3-chloropropylcarbamate: Featuring a chlorine atom instead of a bromine atom.

Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it particularly useful in nucleophilic substitution reactions, where the bromine atom can be readily replaced by other nucleophiles.

By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Properties

CAS No.

18678-10-9

Molecular Formula

C6H12BrNO2

Molecular Weight

210.07 g/mol

IUPAC Name

ethyl N-(3-bromopropyl)carbamate

InChI

InChI=1S/C6H12BrNO2/c1-2-10-6(9)8-5-3-4-7/h2-5H2,1H3,(H,8,9)

InChI Key

ZPSVOEVGBDDSDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.